N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound characterized by its thiazole and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenediazonium chloride with 2-amino-4-phenylthiazole in the presence of sodium acetate in ethanol. This coupling reaction forms 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole, which is then condensed with 3-nitrobenzoyl chloride to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, improved purification techniques, and the recycling of reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiazoles or benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound has been studied for its anticancer properties[_{{{CITATION{{{2{Design, Synthesis, and Anticancer Evaluation of N- (4- {5- [4- (5 ...](https://link.springer.com/article/10.1134/S1070428021040187). It has demonstrated moderate to excellent activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers[{{{CITATION{{{_2{Design, Synthesis, and Anticancer Evaluation of N- (4- {5- 4- (5 ....
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, disrupting their normal function. The nitro group on the benzamide moiety may participate in redox reactions, leading to the generation of reactive species that can damage cellular components.
Comparison with Similar Compounds
N-[5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide
N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications highlight its importance in advancing research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-15-10-12-16(13-11-15)20-21(17-6-3-2-4-7-17)30-23(24-20)25-22(27)18-8-5-9-19(14-18)26(28)29/h2-14H,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUCCDUZRSKQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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